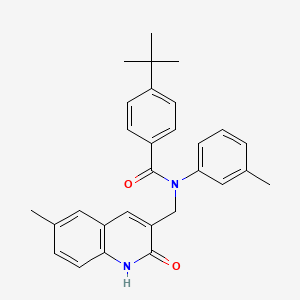
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as PBTZ169, is a novel compound that has shown promising results in the treatment of tuberculosis. Tuberculosis is a bacterial infection that affects the lungs and is a major global health problem. The emergence of drug-resistant strains of tuberculosis has made the development of new drugs a priority. PBTZ169 is one such drug that has shown potential in preclinical studies.
Wirkmechanismus
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide targets multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. It inhibits the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This compound also inhibits the activity of DprE1, an enzyme involved in the biosynthesis of arabinogalactan, another essential component of the mycobacterial cell wall.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in preclinical studies. It does not affect the viability of mammalian cells at concentrations that are effective against tuberculosis. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has several advantages as a potential drug candidate for tuberculosis. It has potent activity against drug-resistant strains of tuberculosis and a low toxicity profile. This compound also has a favorable pharmacokinetic profile, making it a promising candidate for further development. However, there are also some limitations to its use in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One area of research is the optimization of its pharmacokinetic properties to improve its efficacy in the treatment of tuberculosis. Another area of research is the development of combination therapies that include this compound to improve treatment outcomes. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential drug resistance mechanisms. Overall, this compound is a promising drug candidate for the treatment of tuberculosis and warrants further research and development.
Synthesemethoden
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is synthesized through a multi-step process starting with the reaction of 4-aminobenzoyl chloride with m-toluidine. The resulting compound is then reacted with tert-butyl carbamate to form 4-(tert-butyl)-N-(m-tolyl)benzamide. The final step involves the reaction of 2-hydroxy-6-methylquinoline with the intermediate compound to form this compound.
Wissenschaftliche Forschungsanwendungen
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied in preclinical trials and has shown promising results in the treatment of drug-resistant tuberculosis. It has been shown to have potent activity against both drug-sensitive and drug-resistant strains of tuberculosis. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-19-7-6-8-25(16-19)31(28(33)21-10-12-24(13-11-21)29(3,4)5)18-23-17-22-15-20(2)9-14-26(22)30-27(23)32/h6-17H,18H2,1-5H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRWSTNTXOWTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

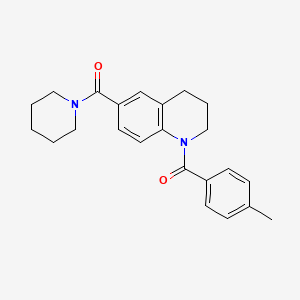


![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)


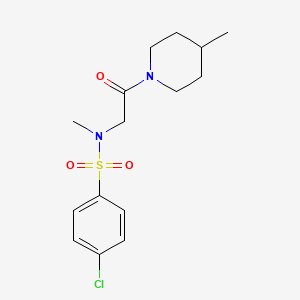
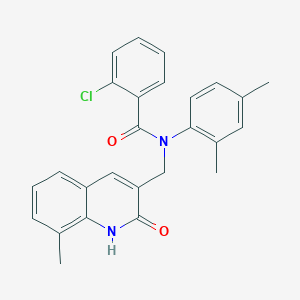
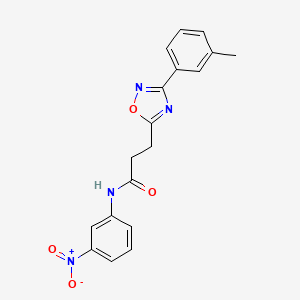

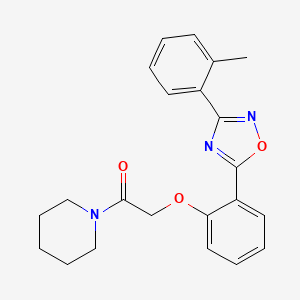
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B7698378.png)

![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7698388.png)